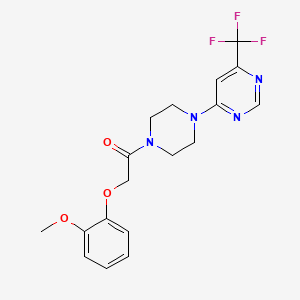

![molecular formula C10H18ClNO3 B2357003 Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2287318-54-9](/img/structure/B2357003.png)

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2287318-54-9 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

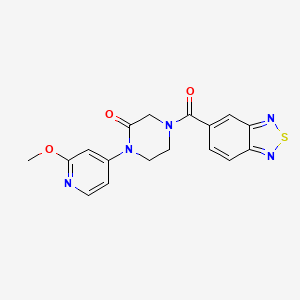

The Inchi Code for this compound is 1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 235.71 . The Inchi Code provides additional information about its molecular structure .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Spirocyclic Compounds : A general procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, potentially used for preparing other biologically active heterocyclic compounds, has been developed. This includes reactions of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, indicating its role in the synthesis of complex molecular structures (Moskalenko & Boev, 2012).

Crystal Structure Determination : Studies have been conducted to determine the crystal structures of compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealing details about their molecular conformations and chiral properties (Wen, 2002).

Chemical Reactions and Properties

Regioselective Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been synthesized using regioselective 1,3-dipolar cycloaddition, showcasing the compound's utility in creating diverse chemical structures (Molchanov & Tran, 2013).

Synthesis of Biologically Active Compounds : Research has demonstrated the compound's potential in synthesizing biologically active molecules. For example, its derivatives have been tested for activities like muscarinic agonism, which could be significant in treating conditions like Alzheimer's (Tsukamoto et al., 1995).

Reductive Cleavage and Transformations : The compound has been used in studies involving the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This involves cleaving the N–O bond in the isoxazolidine ring, forming bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

Novel Syntheses and Antiviral Evaluation : New series of derivatives have been synthesized and evaluated for antiviral activity, highlighting the compound's versatility in pharmaceutical research (Apaydın et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRFFCACEHDCMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCOCC2)NC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)

![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)